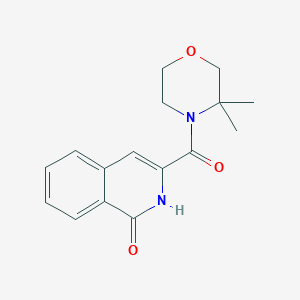
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one, also known as DMPIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoquinolinones and is known for its potential therapeutic applications. DMPIQ has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, such as its high purity and stability, which makes it easy to handle and store. However, its low solubility in water and other solvents can limit its use in some experiments. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research on 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one. One direction is to explore its potential as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies. Another direction is to investigate its mechanism of action and identify its molecular targets. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can also be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Additionally, 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be used as a tool compound to study the role of enzymes such as COX-2 and LOX in disease pathogenesis.
Méthodes De Synthèse
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be synthesized by reacting 3,3-dimethylmorpholine-4-carbonyl chloride with 2-hydroxy-1,4-naphthoquinone in the presence of a base. The reaction yields 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one as a yellow crystalline solid with a melting point of 255-257°C.
Applications De Recherche Scientifique
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)10-21-8-7-18(16)15(20)13-9-11-5-3-4-6-12(11)14(19)17-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMQHAQNFCJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


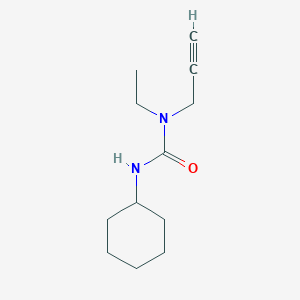
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
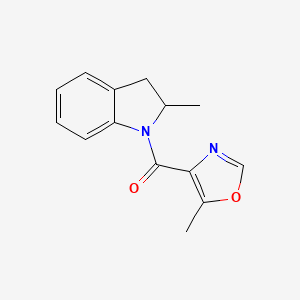
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
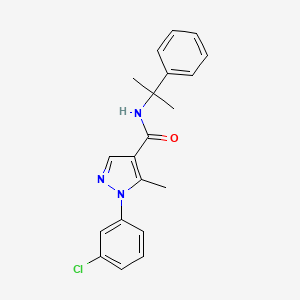
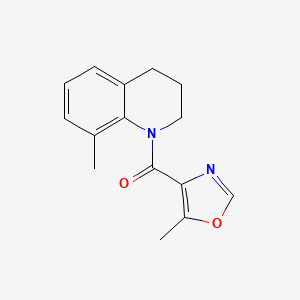
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
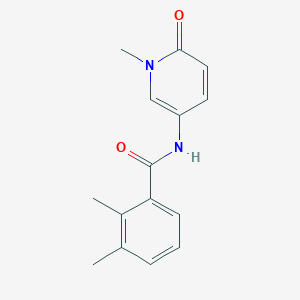
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
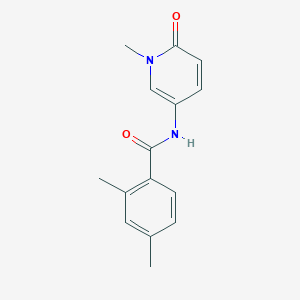
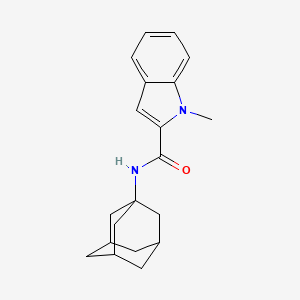
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)